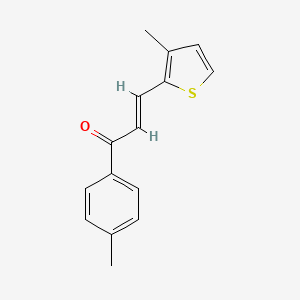

(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a member of the chalcone family of compounds and has been found to have a wide range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Chalcone derivatives, including compounds structurally similar to "(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one," have been synthesized via base-catalyzed Claisen-Schmidt condensation reactions. These compounds are characterized by techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction. Studies have focused on their molecular structures, including dihedral angles between terminal rings and intra-molecular hydrogen bonding, demonstrating their significance in understanding the physical and chemical properties of these compounds (Salian et al., 2018).

Spectroscopic Properties and Computational Studies

The spectroscopic properties and computational studies of chalcone analogs have been extensively investigated. These studies include the analysis of vibrational wavenumbers, geometrical parameters, and electronic spectra using methods like density functional theory (DFT). Such research provides insights into the stability, molecular interactions, and potential electronic applications of these compounds (Nycz et al., 2011).

Chemical Reactivity and Derivative Synthesis

Research has explored the chemical reactivity of thiophene systems, including derivatives of "(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one," leading to the synthesis of various biologically active and potentially therapeutic compounds. This includes the study of their electrophilic substitution reactions and the preparation of substituted methylamines, ethylamines, and acetic acids with potential biological activity (Beaton et al., 1976).

Applications in Material Science

Compounds with a similar core structure have been investigated for their applications in material science, such as in the synthesis of conjugated conductive polymers. These studies focus on the polymerizability of thiophene derivatives and the properties of the resulting polymers, highlighting their potential use in electronic devices and as materials with special electronic or photonic properties (Visy et al., 1994).

Molecular Electronics and Nonlinear Optics

Further research has been conducted on the molecular structure, FT-IR, and first order hyperpolarizability of chalcone analogs, providing valuable data for applications in molecular electronics and nonlinear optics. These studies offer insights into the electronic properties and potential uses of these compounds in developing new materials for optical and electronic applications (Najiya et al., 2014).

Eigenschaften

IUPAC Name |

(E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c1-11-3-5-13(6-4-11)14(16)7-8-15-12(2)9-10-17-15/h3-10H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRXCMBVKAZLCI-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=C(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium](/img/structure/B2920835.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2920840.png)

![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2920841.png)

![3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2920847.png)

![5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2920851.png)